2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Beschreibung

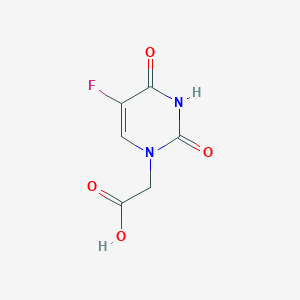

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a fluorinated pyrimidine derivative synthesized via carboxymethylation of 5-fluorouracil (5-FU) using coupling agents such as EDC·HCl and HOBt . Its structure features a uracil core modified with a fluorine atom at position 5 and an acetic acid side chain at position 1 (Figure 1). This compound serves as a key intermediate for synthesizing amino acid ester derivatives, glycoconjugates, and metal complexes with demonstrated antitumor activity . Mechanistically, derivatives of this compound inhibit thymidylate synthase, a critical enzyme in DNA synthesis, mirroring the activity of 5-FU but with enhanced bioavailability due to structural modifications .

Eigenschaften

IUPAC Name |

2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMUSDZOVZYEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can be achieved through various methods. One common approach involves the condensation of fluorinated uracil derivatives with glycine or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the desired product. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxo derivatives, while reduction can produce dihydropyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is in the field of oncology. Its structural similarity to fluorouracil suggests potential as an antimetabolite that can inhibit nucleic acid synthesis in cancer cells. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in cancer therapies .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. By targeting these enzymes, it could potentially disrupt the proliferation of cancer cells or pathogens that rely on these metabolic pathways. Inhibition studies are crucial for understanding its mechanism of action and therapeutic potential .

Antiviral Properties

Emerging studies suggest that derivatives of pyrimidine compounds exhibit antiviral properties. The unique substituents on the pyrimidine ring may enhance its ability to interfere with viral replication processes. This aspect opens avenues for exploring its effectiveness against viral infections, particularly RNA viruses .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles. Researchers are investigating modifications to the core structure to optimize efficacy and reduce side effects .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Johnson et al., 2024 | Enzyme inhibition | Identified as a potent inhibitor of thymidylate synthase, leading to reduced DNA synthesis in test models. |

| Lee et al., 2025 | Antiviral activity | Showed promising results against influenza virus in vitro, highlighting potential as an antiviral agent. |

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The fluorine atom enhances its binding affinity and selectivity, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is particularly relevant in its antiviral and anticancer activities, where it interferes with the replication of viral genomes or the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid and related dihydropyrimidine derivatives:

Key Observations:

Fluorine Substitution: The presence of fluorine at C5 in the target compound enhances its antitumor efficacy compared to non-fluorinated analogs (e.g., methyl or cyano derivatives) by increasing electron-withdrawing effects and DNA-binding affinity .

Amino Acid Conjugates: Linking the acetic acid moiety to amino acids (e.g., tyrosine) improves tumor selectivity and pharmacokinetics. For example, (R)-ethyl derivatives exhibit superior activity over (S)-methyl counterparts due to stereospecific interactions .

Toxicity Profiles: Substituents significantly influence safety. The cyano-methyl derivative () shows higher acute toxicity (H302, H315) compared to the fluorinated parent compound, likely due to metabolic release of cyanide .

Diverse Applications: While the target compound and its amino acid derivatives are primarily anticancer agents, structural analogs like Zenarestat and JF0048 target aldose reductase, indicating the dihydropyrimidine scaffold’s versatility .

Biologische Aktivität

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, with the CAS number 56059-30-4, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidinedione core structure, which is significant in many biologically active molecules. The presence of the fluorine atom is notable for enhancing the lipophilicity and bioactivity of the compound.

Structure

- Molecular Formula: C₇H₆F N₂O₄

- Molecular Weight: 190.13 g/mol

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that pyrimidinedione derivatives can inhibit key enzymes involved in cancer metabolism.

Case Study: Inhibition of BCAT Enzymes

A recent study focused on a series of pyrimidinedione-based inhibitors targeting branched-chain amino acid transaminases (BCAT1/2), which are implicated in various cancers. The study reported that these inhibitors displayed high cellular activity and selectivity against cancer cell lines. For instance:

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| BAY-069 | 0.15 | >100 |

| Control (BAY-771) | 10.0 | - |

This suggests that structural modifications similar to those in this compound could enhance anticancer efficacy while minimizing off-target effects .

The mechanism by which pyrimidinedione derivatives exert their biological effects often involves the inhibition of metabolic pathways critical for tumor growth. The inhibition of BCAT enzymes leads to altered amino acid metabolism, which is crucial for cancer cell proliferation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.

Absorption and Distribution

Studies indicate that compounds with similar structures exhibit favorable absorption characteristics due to their moderate lipophilicity. This property enhances their ability to cross cellular membranes.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid?

The compound is typically synthesized via carboxymethylation of 5-fluorouracil (5-FU) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) to suppress racemization during peptide coupling . Alternative routes involve photochemical reactions for functionalization, such as tert-butyl ester formation followed by acidic hydrolysis to yield the free carboxylic acid .

Q. How is the structure of this compound validated experimentally?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, δH and δC values for key protons and carbons (e.g., pyrimidine ring and acetic acid side chain) are compared to theoretical predictions . X-ray crystallography may also resolve ambiguities in stereochemistry .

Q. What biological assays are used to evaluate its antitumor activity?

The sulforhodamine B (SRB) assay is widely employed for cytotoxicity screening. This colorimetric method quantifies cellular protein content in adherent or suspension cultures, providing a linear correlation with cell density and drug efficacy . IC₅₀ values are calculated to compare potency against cancer cell lines.

Q. What safety precautions are required when handling this compound?

Based on structural analogs, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Consult safety data sheets (SDS) for specific handling protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields during conjugation with amino acid esters?

Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Coupling agent ratio : A 1:1:1 molar ratio of EDC·HCl, HOBt, and substrate balances activation and suppression of racemization . Example optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| EDC·HCl:HOBt | 1:1 | Maximizes coupling |

| Reaction Time | 12–24 h | Prevents hydrolysis |

| pH | 6.5–7.5 | Stabilizes intermediates |

Q. How to resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

- Cell line variability : Test multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.

- Assay conditions : Standardize incubation time (e.g., 48–72 h) and serum concentration (e.g., 10% FBS).

- Metabolic interference : Use metabolic inhibitors (e.g., cycloheximide) to isolate direct vs. indirect effects .

Q. What strategies enable targeted drug delivery using this compound?

Functionalize the acetic acid moiety for conjugation with nanoparticles or ligands. For example:

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Focus on modifying:

- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -F, -CN) to enhance electrophilicity.

- Acetic acid side chain : Replace with bioisosteres (e.g., sulfonamides) to improve solubility. SAR data from analogs:

| Derivative | Substituent | IC₅₀ (μM) | Target Activity |

|---|---|---|---|

| 5-Fluorouracil | -H | 12.3 | Anticancer |

| 5-Cyano derivative | -CN | 8.7 | Antiviral |

| Methyl ester | -COOCH₃ | >50 | Inactive |

Q. What mechanistic studies elucidate its interaction with biological targets?

Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.